(S)-3-Aminohexanedioic acid hydrochloride
CAS No.: 61884-74-0
VCID: VC21537854
Molecular Formula: C6H11NO4*HCl
Molecular Weight: 161,60*36,45 g/mole
* For research use only. Not for human or veterinary use.

Description |
(S)-3-Aminohexanedioic acid hydrochloride, also known as L-beta-homoglutamic acid hydrochloride, is a chemical compound with the molecular formula C₆H₁₂ClNO₄ and a molecular weight of approximately 197.62 g/mol . This compound is a hydrochloride salt of (S)-3-aminohexanedioic acid, which is a derivative of glutamic acid. It is used in various biochemical and pharmaceutical applications due to its unique properties. Chemical Identifiers
Synthesis and PreparationThe synthesis of (S)-3-Aminohexanedioic acid hydrochloride typically involves the preparation of its parent compound, (S)-3-aminohexanedioic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt. The specific synthesis methods may vary depending on the starting materials and desired purity of the final product. Applications and Research FindingsWhile specific applications of (S)-3-Aminohexanedioic acid hydrochloride are not widely documented, compounds with similar structures are often used in biochemical research and as intermediates in pharmaceutical synthesis. The compound's unique structure, with both carboxylic acid and amino groups, makes it a potential candidate for various biochemical studies. Research on Related CompoundsResearch on related amino acids and their derivatives often focuses on their roles in metabolism and as neurotransmitters. For instance, studies on spinal muscular atrophy (SMA) have highlighted the importance of certain metabolites in disease diagnosis and progression . Although (S)-3-Aminohexanedioic acid hydrochloride itself is not directly mentioned in such studies, its structural similarity to other amino acids makes it an interesting subject for further investigation. Safety and HandlingHandling (S)-3-Aminohexanedioic acid hydrochloride requires standard laboratory precautions due to its chemical nature. It is typically sold as a solid, white powder with a purity of 97% or higher . Safety data sheets (SDS) should be consulted for detailed handling instructions. |
||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 61884-74-0 | ||||||||||||||
Product Name | (S)-3-Aminohexanedioic acid hydrochloride | ||||||||||||||
Molecular Formula | C6H11NO4*HCl | ||||||||||||||
Molecular Weight | 161,60*36,45 g/mole | ||||||||||||||
IUPAC Name | (3S)-3-aminohexanedioic acid;hydrochloride | ||||||||||||||
Standard InChI | InChI=1S/C6H11NO4.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H,8,9)(H,10,11);1H/t4-;/m0./s1 | ||||||||||||||
Standard InChIKey | XMUKSNPNAOIQKU-WCCKRBBISA-N | ||||||||||||||
Isomeric SMILES | C(CC(=O)O)[C@@H](CC(=O)O)N.Cl | ||||||||||||||
SMILES | C(CC(=O)O)C(CC(=O)O)N.Cl | ||||||||||||||
Canonical SMILES | C(CC(=O)O)C(CC(=O)O)N.Cl | ||||||||||||||
PubChem Compound | 2761515 | ||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume